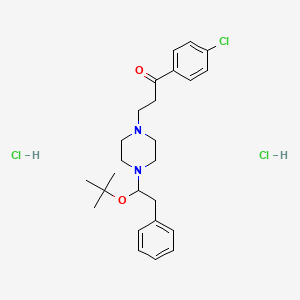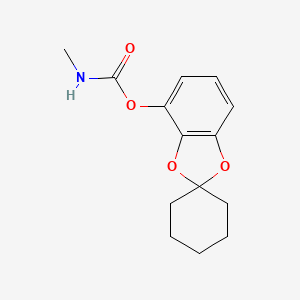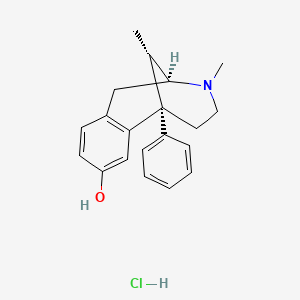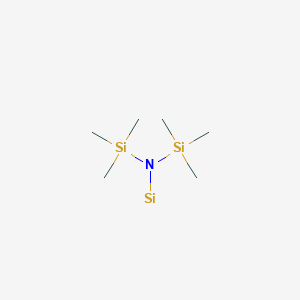![molecular formula C9H24OSi2 B14704853 Trimethyl{3-[(trimethylsilyl)oxy]propyl}silane CAS No. 17887-32-0](/img/structure/B14704853.png)
Trimethyl{3-[(trimethylsilyl)oxy]propyl}silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl{3-[(trimethylsilyl)oxy]propyl}silane is an organosilicon compound that features a silicon atom bonded to three methyl groups and a propyl group substituted with a trimethylsilyloxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{3-[(trimethylsilyl)oxy]propyl}silane typically involves the reaction of trimethylchlorosilane with 3-(trimethylsilyloxy)propylmagnesium bromide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane groups. The general reaction scheme is as follows:
(CH3)3SiCl+BrMg(CH2)3OSi(CH3)3→(CH3)3Si(CH2)3OSi(CH3)3+MgBrCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents but optimized for higher yields and purity. The process includes rigorous purification steps such as distillation and recrystallization to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl{3-[(trimethylsilyl)oxy]propyl}silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silane to simpler silanes or silanols.
Substitution: The trimethylsilyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or alkyl halides are employed for substitution reactions.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes and silanols.
Substitution: Various substituted silanes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Trimethyl{3-[(trimethylsilyl)oxy]propyl}silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for alcohols and amines.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Utilized in drug delivery systems and as a component in medical devices.
Industry: Applied in the production of coatings, adhesives, and sealants due to its hydrophobic properties.
Wirkmechanismus
The mechanism of action of Trimethyl{3-[(trimethylsilyl)oxy]propyl}silane involves its ability to form stable bonds with various substrates. The trimethylsilyloxy group provides steric hindrance, protecting the silicon atom from unwanted reactions. This stability makes it an excellent candidate for use in various chemical processes and applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane
- 3-(Trimethylsilyl)propyl alcohol
- 3-(Trimethoxysilyl)propyl methacrylate
Uniqueness
Trimethyl{3-[(trimethylsilyl)oxy]propyl}silane is unique due to its combination of hydrophobic and steric properties, which make it highly stable and versatile in various chemical reactions. Its ability to act as a protecting group and its stability under various conditions set it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
17887-32-0 |
|---|---|
Molekularformel |
C9H24OSi2 |
Molekulargewicht |
204.46 g/mol |
IUPAC-Name |
trimethyl(3-trimethylsilyloxypropyl)silane |
InChI |
InChI=1S/C9H24OSi2/c1-11(2,3)9-7-8-10-12(4,5)6/h7-9H2,1-6H3 |
InChI-Schlüssel |
KTWNNIPPFUUFCU-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CCCO[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(Phenylacetyl)amino]prop-2-enoic acid](/img/structure/B14704790.png)

![N-[(Z)-3-phenylprop-2-enoyl]-N-[(E)-3-phenylprop-2-enoyl]benzamide](/img/structure/B14704796.png)


![4-[(E)-{[4-(Octyloxy)phenyl]methylidene}amino]benzoic acid](/img/structure/B14704812.png)
![2-[Bis(2-chloroethyl)amino-(2-hydroxyphenoxy)boranyl]oxyphenol](/img/structure/B14704822.png)




